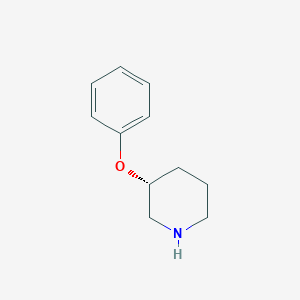

(3R)-3-Phenoxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-phenoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPNIJKUTWDGMV-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3R)-3-Phenoxypiperidine molecular weight and formula

[1]

Executive Summary

(3R)-3-Phenoxypiperidine is a chiral heterocycle featuring a piperidine ring substituted at the C3 position with a phenoxy group in the (R)-configuration.[1] It serves as a privileged scaffold in medicinal chemistry, particularly for exploring hydrophobic pockets in G-protein coupled receptors (GPCRs) and kinases where the ether linkage provides specific rotational freedom and hydrogen bond acceptor properties distinct from its carbon-analog, 3-phenylpiperidine.

| Property | Data |

| IUPAC Name | (3R)-3-phenoxypiperidine |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| CAS Number (Free Base) | 1885089-47-3 |

| CAS Number (HCl Salt) | 1171992-10-1 (Racemic/Unspecified) |

| Chirality | (R)-Enantiomer |

| Physical State | Viscous oil (Free base) / White solid (HCl salt) |

Chemical Identity & Stereochemistry

The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) linked to an aromatic phenyl ring via an oxygen atom at the C3 position.[2] The (3R) designation indicates the absolute configuration at the chiral center C3.

Structural Analysis

-

Core Scaffold: Piperidine (pKa ~11.2, secondary amine).

-

Linker: Ether oxygen (-O-). This introduces a hydrogen bond acceptor and alters the bond angle/length compared to a direct C-C bond, affecting the spatial orientation of the phenyl ring relative to the amine pharmacophore.

-

Stereochemistry: The (R)-configuration is critical for biological activity, as binding pockets in targets like the Sigma-1 receptor or specific kinases are often stereoselective.

Graphviz Diagram: Chemical Structure & Numbering

Figure 1: Structural connectivity of (3R)-3-Phenoxypiperidine highlighting the chiral center and ether linkage.

Synthesis & Manufacturing

The synthesis of (3R)-3-Phenoxypiperidine requires strict control over stereochemistry. The most robust industrial route utilizes the Mitsunobu reaction , which proceeds with Walden inversion. To obtain the (3R) product, one must start with the (3S) alcohol.

Protocol: Stereoselective Synthesis via Mitsunobu Inversion

Reagents:

-

Starting Material: (S)-N-Boc-3-hydroxypiperidine (commercially available, >99% ee).

-

Nucleophile: Phenol.

-

Coupling Agents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD). -

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Activation: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq), Phenol (1.1 eq), and

(1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C. -

Inversion: Dropwise add DIAD (1.2 eq) over 30 minutes. The reaction proceeds via an alkoxyphosphonium intermediate. The phenol nucleophile attacks from the backside, inverting the (S) center to (R) .

-

Workup: Stir at room temperature for 12-18 hours. Concentrate in vacuo. Triturate with hexane/ether to precipitate triphenylphosphine oxide byproduct. Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc) to yield (R)-N-Boc-3-phenoxypiperidine.

-

Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq) or 4M HCl in dioxane. Stir for 2 hours. Evaporate volatiles to yield (3R)-3-Phenoxypiperidine as the trifluoroacetate or hydrochloride salt.

Graphviz Diagram: Synthesis Workflow

Figure 2: Synthetic pathway utilizing Mitsunobu inversion to ensure (R)-enantiopurity.

Pharmacological Relevance

(3R)-3-Phenoxypiperidine is not a marketed drug itself but a "privileged scaffold" used to modulate the physicochemical and binding properties of drug candidates.

4.1 Scaffold Analysis: Ether vs. Alkyl Linkers

In medicinal chemistry, replacing a methylene group (

-

Conformation: The C-O-C bond angle (~110°) and lower rotational barrier allow the phenyl ring to adopt different orientations compared to 3-benzylpiperidine.

-

Lipophilicity (LogP): The oxygen atom lowers LogP (approx. 2.5 vs. 3.0 for the carbon analog), improving aqueous solubility.

-

Hydrogen Bonding: The ether oxygen acts as a weak H-bond acceptor, potentially interacting with serine or threonine residues in the binding pocket.

4.2 Target Applications

-

Sigma Receptors (

): 3-Substituted piperidines are classic pharmacophores for Sigma receptors, involved in pain modulation and neuroprotection. The (3R)-isomer often exhibits distinct affinity profiles compared to the (3S)-isomer. -

Kinase Inhibitors: Used as a solvent-exposed tail or to probe hydrophobic pockets (e.g., in BTK or specific tyrosine kinase inhibitors), where the piperidine nitrogen can form salt bridges with aspartate/glutamate residues.

-

Monoamine Transporters: Analogues of 3-phenoxypiperidine have been screened for serotonin/norepinephrine reuptake inhibition (SNRI) activity.

Analytical Characterization

To verify the identity and purity of (3R)-3-Phenoxypiperidine, the following analytical parameters are standard.

5.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, HCl salt):

-

~9.0-9.5 ppm (br s, 2H,

- ~7.3-6.9 ppm (m, 5H, Aromatic protons).

- ~4.5-4.7 ppm (m, 1H, C3-H). Note: The chemical shift of the proton alpha to the oxygen is distinct (~4.6 ppm) compared to 3-phenylpiperidine (~2.8 ppm).

- ~3.0-3.4 ppm (m, 4H, C2-H and C6-H).

- ~1.8-2.0 ppm (m, 4H, C4-H and C5-H).

-

~9.0-9.5 ppm (br s, 2H,

5.2 Chiral HPLC Method

Separation of enantiomers is crucial for quality control.

-

Column: Chiralpak IA or AD-H (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 220 nm or 254 nm.

-

Retention: The (R) and (S) enantiomers will have distinct retention times; standards must be run to confirm the elution order (typically (S) elutes before (R) on AD-H, but this must be experimentally validated).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of amine vapors.

-

Storage: Hygroscopic (especially as HCl salt). Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 107207, 3-Phenylpiperidine (Structural Analog Context). Retrieved from [Link]

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

A Technical Guide to the Stereoisomers of 3-Phenoxypiperidine: Synthesis, Analytics, and Pharmacological Implications

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount factor governing biological activity.[1] Molecules that are non-superimposable mirror images of each other are known as enantiomers.[2] While possessing identical physical and chemical properties in an achiral environment, they can exhibit profoundly different behaviors within the chiral environment of the body.[2][3] Biological systems, such as enzymes and receptors, are inherently chiral and can interact preferentially with one enantiomer over the other.[4] This stereoselectivity means that for a chiral drug, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[5][6]

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products, valued for its prevalence in bioactive molecules.[7][8] When substituted at the 3-position, as in 3-phenoxypiperidine, a chiral center is created, giving rise to the (3R) and (3S) enantiomers. Understanding the distinct properties of these two molecules is not merely an academic exercise; it is a crucial aspect of drug design and safety assessment.[4][5]

This technical guide provides an in-depth exploration of the differences between (3R)-3-Phenoxypiperidine and its (3S) enantiomer. We will delve into stereoselective synthetic strategies, dissect the analytical techniques required for their separation and absolute configuration determination, and discuss the potential implications for their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of chiral piperidine derivatives.

Part 1: Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 3-substituted piperidines is a significant challenge in organic chemistry, often hindered by difficulties in controlling stereoselectivity.[7][9] Several robust strategies have been developed to access these valuable building blocks. Here, we outline two primary approaches: chiral resolution of a racemic mixture and asymmetric synthesis.

Strategy A: Chiral Resolution via Diastereomeric Salt Formation

A classical and reliable method to separate enantiomers is through the formation of diastereomeric salts.[10] The racemic 3-phenoxypiperidine, a base, is reacted with a chiral acid. The resulting salts, being diastereomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Protocol: Resolution of (±)-3-Phenoxypiperidine

-

Salt Formation: Dissolve racemic 3-phenoxypiperidine (1.0 equiv.) in a suitable solvent (e.g., ethanol or methanol). Add a solution of a chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid (0.5 equiv.), in the same solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor is retained for isolation of the other diastereomer.

-

Enantiomer Liberation: Suspend the isolated diastereomeric salt in water and basify with an aqueous solution of sodium hydroxide (NaOH) to a pH > 12.

-

Extraction: Extract the free base (the desired enantiomer) with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-phenoxypiperidine.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Part 2). The process can be repeated with the mother liquor using the opposite enantiomer of the resolving agent (e.g., (-)-Di-p-toluoyl-L-tartaric acid) to isolate the other piperidine enantiomer.

Causality: The choice of resolving agent and solvent is critical. A successful resolution depends on a significant difference in solubility between the two diastereomeric salts, which often requires empirical screening of various chiral acids and solvent systems.[10]

Strategy B: Asymmetric Synthesis via Catalysis

Modern synthetic chemistry increasingly favors asymmetric methods that directly produce a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions. Rhodium-catalyzed asymmetric reactions, for instance, have proven highly effective for creating enantioenriched 3-substituted piperidines from pyridine precursors.[11][12]

Conceptual Workflow: Asymmetric Synthesis

A plausible asymmetric route could start from a partially reduced pyridine derivative, such as a dihydropyridine.[12] An asymmetric carbometalation, like a rhodium-catalyzed reductive Heck reaction with phenylboronic acid, could introduce the phenyl group at the 3-position with high enantioselectivity. Subsequent functionalization and cyclization would yield the target molecule.

Caption: Conceptual workflow for asymmetric synthesis of 3-substituted piperidines.

Expertise: The key to this approach is the chiral ligand complexed to the rhodium catalyst (e.g., SEGPHOS), which creates a chiral environment around the metal center.[13] This environment dictates the facial selectivity of the addition to the dihydropyridine, resulting in one enantiomer being formed preferentially.

Part 2: Analytical Differentiation of (3R) and (3S) Enantiomers

Distinguishing between enantiomers is impossible with standard analytical techniques like achiral chromatography or ¹H/¹³C NMR because their physical properties are identical. Therefore, specialized chiral analytical methods are required.[6][14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its reliability, precision, and robustness.[14][] The separation is achieved on a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.

Protocol: Chiral HPLC Method for (3R/3S)-3-Phenoxypiperidine

-

Instrumentation: HPLC system with UV detector.

-

Column: Polysaccharide-based CSP, e.g., Chiralpak® IA or Chiralcel® OD-H. These are highly effective for piperidine derivatives.[10][16]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A small amount of an amine modifier (e.g., 0.1% Diethylamine) is often added to improve peak shape for basic analytes like piperidines.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of the racemic mixture (approx. 1 mg/mL) in the mobile phase.

-

Prepare a sample solution of the enantiomerically enriched product at a similar concentration.

-

Inject the racemic standard to determine the retention times (t_R) of the (3R) and (3S) enantiomers and calculate the resolution factor (Rs).

-

Inject the sample solution.

-

Quantify the enantiomeric excess (ee%) by integrating the peak areas of the two enantiomers: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

-

Caption: Workflow for the analytical separation of enantiomers using Chiral HPLC.

Illustrative Data Summary

| Parameter | (3S)-3-Phenoxypiperidine | (3R)-3-Phenoxypiperidine |

| Retention Time (t_R) | 8.5 min | 10.2 min |

| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |

| Enantiomeric Excess (ee%) | \multicolumn{2}{c | }{Determined from peak area} |

| Table assumes a hypothetical separation on a Chiralpak® IA column. |

Chiroptical and Spectroscopic Methods

While chiral chromatography is definitive for quantification, chiroptical methods provide information about the absolute configuration.

-

Optical Rotation: Measures the rotation of plane-polarized light by a chiral sample. Enantiomers rotate light by equal amounts but in opposite directions (+ or -). While historically important, it is less reliable for purity determination than HPLC.

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[17] Enantiomers produce mirror-image VCD spectra.[17] By comparing the experimental VCD spectrum of an unknown enantiomer to a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., 'R'), the absolute configuration can be unambiguously determined.[17]

-

NMR Spectroscopy with Chiral Solvating Agents (CSAs): In a chiral environment, the NMR signals for enantiomers can be resolved.[14] Adding a CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR sample can induce small, measurable differences in the chemical shifts (diastereomeric non-equivalence) of the corresponding protons or carbons of the two enantiomers, allowing for their quantification.[18]

Comparative Table of Analytical Techniques

| Technique | Principle | Primary Use | Throughput |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase.[19] | Quantitative analysis of enantiomeric purity (ee%).[14] | High |

| Optical Rotation | Rotation of plane-polarized light. | Qualitative indication of enantiomeric enrichment. | High |

| VCD Spectroscopy | Differential absorption of circularly polarized IR light.[17] | Absolute configuration determination.[17] | Low |

| NMR with CSAs | Formation of transient diastereomeric complexes.[18] | Quantitative analysis of ee% without separation. | Medium |

Part 3: Differential Pharmacology and Biological Implications

The interaction of a drug with its biological target is highly dependent on its 3D structure.[4] Therefore, the (3R) and (3S) enantiomers of 3-phenoxypiperidine are expected to exhibit different pharmacological profiles, including variations in binding affinity, efficacy, and metabolism.[2]

Receptor Binding and Functional Activity

Many 3-substituted piperidine derivatives are known to interact with central nervous system (CNS) targets, such as dopamine and opioid receptors.[20][21] The binding pocket of a receptor is a chiral environment. The precise fit of a ligand (the drug) into this pocket is governed by stereochemistry.

-

Hypothetical Scenario: Let's consider a hypothetical interaction with a G-protein coupled receptor (GPCR). The phenoxy group, the piperidine nitrogen, and the stereocenter at C3 form a three-point pharmacophore. It is highly probable that only one enantiomer can achieve the optimal orientation for high-affinity binding and subsequent receptor activation or inhibition. For example, the (S)-enantiomer might place the phenoxy group in a hydrophobic pocket while the piperidine nitrogen forms a crucial ionic bond, leading to potent agonism. The (R)-enantiomer, being a mirror image, may be unable to achieve this precise fit, resulting in significantly lower binding affinity and efficacy.

Studies on other chiral piperidines have shown vast differences in potency between stereoisomers. For the potent analgesic ohmefentanyl, which has three chiral centers, the most potent isomer was found to be over 13,000 times more powerful than morphine, while its enantiomer was one of the least potent compounds in the series.[22] Similarly, for certain antihypertensive piperidines, the (+) isomers were consistently more potent than the (-) isomers in their α-adrenergic blocking activity.[23]

Caption: Differential binding of enantiomers to a chiral receptor site.

Pharmacokinetics (ADME)

Stereochemistry also influences the absorption, distribution, metabolism, and excretion (ADME) of a drug.[4]

-

Metabolism: The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family in the liver, are stereoselective. They may metabolize one enantiomer more rapidly than the other. This can lead to different plasma concentrations and durations of action for the two enantiomers, even when administered as a 50:50 racemic mixture.[4]

-

Plasma Protein Binding: Binding to plasma proteins like albumin can also be stereoselective, affecting the free concentration of the drug available to interact with its target.[3]

Conclusion

The (3R) and (3S) enantiomers of 3-phenoxypiperidine are distinct chemical entities. While they share the same molecular formula and connectivity, their different spatial arrangements necessitate distinct approaches for their synthesis and analysis. As this guide has detailed, the synthesis of single enantiomers can be achieved through classical resolution or, more efficiently, through modern asymmetric catalysis. Their differentiation relies on specialized analytical techniques, with chiral HPLC being the foremost tool for quantification and chiroptical methods like VCD for determining absolute configuration.

Crucially, these molecular differences translate into potentially significant disparities in pharmacological activity. The principles of stereoselectivity in drug-receptor interactions and metabolic pathways strongly suggest that the (3R) and (3S) enantiomers will not be biologically equivalent. For drug development professionals, investigating the properties of each enantiomer independently is not just a regulatory expectation but a fundamental component of rational drug design, essential for optimizing efficacy and ensuring patient safety.

References

- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.

- BOC Sciences. Enantiomer Identification (HPLC/SFC).

- Grogan, G., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.

- Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science and Research.

- Caldwell, J. (1992). The importance of stereochemistry in drug action and disposition. Journal of Clinical Pharmacology, 32(10), 925-9.

- McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73.

- Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.

- Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- Unspecified. Stereochemistry and biological activity of drugs.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Gasparrini, F., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.

- Wikipedia. Chiral analysis.

- BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines.

- BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols.

- Aboul-Enein, H. Y., & Ali, I. (2004). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Biochemical and Biophysical Methods.

- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.

- Bignan, G., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93.

- Lopez, J. J., et al. (2014). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst.

- Ikezaki, M., et al. (1987). Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers. Journal of Medicinal Chemistry, 30(2), 347-51.

- Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-82.

- Grygorenko, O. O., & Zozulya, O. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296.

- Jin, W. Q., et al. (1994). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 37(1), 1-8.

- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 5. biomedgrid.com [biomedgrid.com]

- 6. Chiral analysis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 16. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]

- 17. spectroscopyeurope.com [spectroscopyeurope.com]

- 18. researchgate.net [researchgate.net]

- 19. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 20. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

(3R)-3-Phenoxypiperidine synthesis via Mitsunobu reaction

Application Note: Stereoselective Synthesis of (3R)-3-Phenoxypiperidine via Mitsunobu Inversion

Executive Summary

This application note details the protocol for the stereoselective synthesis of (3R)-3-phenoxypiperidine , a privileged scaffold in medicinal chemistry often found in norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents.

Unlike standard O-alkylation of alkyl halides (which often results in racemization or elimination), the Mitsunobu reaction offers a reliable pathway to invert the stereocenter of the readily available (S)-N-Boc-3-hydroxypiperidine starting material to the desired (R)-ether product with high enantiomeric excess (ee). This guide addresses the critical challenge of removing the triphenylphosphine oxide (TPPO) byproduct and provides a scalable workflow for bench scientists.

Strategic Rationale & Mechanism

Why Mitsunobu?

Direct nucleophilic substitution (

-

Starting Material: (S)-1-Boc-3-hydroxypiperidine (Commercial availability: High)

-

Target: (R)-1-Boc-3-phenoxypiperidine (Intermediate)

(3R)-3-phenoxypiperidine (Final) -

Key Feature: Stereochemical Inversion (

).

Mechanistic Pathway

The reaction proceeds via the formation of a phosphonium intermediate. The key to success is the order of addition, ensuring the formation of the betaine adduct before the alcohol activation.[1]

Figure 1: Mechanistic flow of the Mitsunobu inversion. Note the specific activation of the oxygen allowing for backside attack.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| (S)-1-Boc-3-hydroxypiperidine | 1.0 | Substrate | >98% ee; Dry |

| Phenol | 1.1 | Nucleophile | pKa ~10 (Ideal range <13) |

| Triphenylphosphine ( | 1.2 - 1.5 | Activator | Recrystallized if yellow |

| DIAD (Diisopropyl azodicarboxylate) | 1.2 - 1.5 | Reagent | Use DIAD over DEAD (Higher stability) |

| THF (Tetrahydrofuran) | Solvent | 0.1 - 0.2 M | Anhydrous (Critical) |

Step-by-Step Procedure

Step 1: Preparation (0 min)

-

Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Cool the flask to 0°C using an ice/water bath.

-

Charge the flask with (S)-1-Boc-3-hydroxypiperidine (1.0 eq), Phenol (1.1 eq), and

(1.2 eq). -

Dissolve in anhydrous THF. Ensure the concentration is roughly 0.15 M.

Step 2: Addition (15 - 30 min)

-

CRITICAL: Dissolve DIAD (1.2 eq) in a small volume of THF.

-

Add the DIAD solution dropwise over 20 minutes.

-

Expert Insight: Rapid addition causes a sharp exotherm and can lead to reduced enantioselectivity or hydrazide byproducts. Keep internal temp < 5°C.

-

-

The solution will turn yellow/orange.[2]

Step 3: Reaction (3 - 12 hours)

-

Allow the reaction to warm naturally to Room Temperature (RT).

-

Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The alcohol spot should disappear.

Step 4: Workup & TPPO Removal Strategy

-

The "Mitsunobu Nightmare" is removing Triphenylphosphine Oxide (TPPO).[3][4]

-

Method A (Precipitation - Recommended): Concentrate the mixture to ~1/4 volume. Add cold Methyl tert-butyl ether (MTBE) or a Hexane/Ether mix (9:1). TPPO often precipitates as a white solid. Filter off the solid.[2][3][4][5][6][7]

-

Method B (Chemical Wash): If available, use a

wash (dissolve residue in ethanol, add

Step 5: Deprotection

-

Dissolve the purified intermediate (Boc-protected ether) in DCM.

-

Add TFA (10-20 eq) or 4M HCl in Dioxane . Stir for 1-2 hours.

-

Basify with

or

Visualization of Workflow

Figure 2: Operational workflow emphasizing the critical filtration step for byproduct removal.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Phenol pKa too high (>11) | Use a more acidic phenol or switch to ADDP/ |

| No Inversion (Retention) | Double inversion or | Ensure temperature stays low (0°C) during addition; ensure solvent is strictly anhydrous. |

| TPPO Contamination | Inefficient precipitation | Load crude onto a silica plug; elute product with non-polar solvent (Ether/Hexane) first.[5] TPPO sticks to silica [2]. |

| Hydrazide Byproduct | DIAD hydrolysis | Ensure reagents are dry. Add DIAD last to the mixture of Phosphine/Alcohol/Phenol.[1] |

Safety & Hazards

-

DIAD/DEAD: Shock sensitive and potentially explosive upon heating. Store in a fridge. Never distill neat.

-

TFA: Highly corrosive. Use in a fume hood.

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.

-

Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org. Chem.

-

Dodge, J. A., et al. (1994). Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [8]

-

Swamy, K. C. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. shenvilab.org [shenvilab.org]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Strategic Utilization of (3R)-3-Phenoxypiperidine in Medicinal Chemistry

Executive Summary

(3R)-3-Phenoxypiperidine (CAS: 1171992-10-1, HCl salt) represents a privileged chiral scaffold in modern drug discovery. Unlike its carbon-linked analog (3-phenylpiperidine, a core motif in PARP inhibitors like Niraparib), the 3-phenoxypiperidine moiety incorporates an ether linkage. This structural modification introduces a hydrogen bond acceptor, alters the vector of the phenyl ring, and modifies metabolic susceptibility.

This guide provides a comprehensive technical workflow for incorporating (3R)-3-phenoxypiperidine into small molecule libraries. We address the critical challenge of stereochemical integrity during synthesis and provide validated protocols for its derivatization in kinase and GPCR-targeted campaigns.

Strategic Value & Pharmacophore Analysis

Structural Distinction

The distinction between 3-phenylpiperidine and 3-phenoxypiperidine is subtle but pharmacologically profound.

-

3-Phenylpiperidine: Rigid C-C bond; often used to lock phenyl rings in specific hydrophobic pockets (e.g., Niraparib).

-

3-Phenoxypiperidine: Flexible C-O-C ether linkage; the oxygen atom acts as a weak Lewis base and alters the dihedral angle, allowing the phenyl group to access distinct sub-pockets.

Chiral Significance

The (3R) configuration is often preferred in binding pockets that require a specific spatial arrangement of the hydrophobic phenoxy group relative to the nitrogen lone pair. In many GPCR ligands (e.g., opioid or serotonin modulators), the (3R) isomer exhibits 10-100x greater affinity than the (3S) enantiomer due to steric clashes in the latter.

Pathway Visualization

The following diagram illustrates the strategic logic for selecting this scaffold and its downstream applications.

Caption: Decision tree for integrating (3R)-3-phenoxypiperidine based on pharmacophoric requirements.

Experimental Protocol: Stereoselective Synthesis

Challenge: Direct nucleophilic aromatic substitution (SnAr) on unactivated benzenes is difficult. The most robust route to the chiral ether is via the Mitsunobu Reaction , which proceeds with inversion of configuration. Crucial Note: To obtain the (3R) -product, you must start with the (3S) -alcohol.

Protocol 1: Synthesis via Mitsunobu Inversion

Reagents:

-

Substrate: (3S)-N-Boc-3-hydroxypiperidine (1.0 eq)

-

Nucleophile: Phenol (1.1 eq)

-

Phosphine: Triphenylphosphine (PPh3) (1.2 eq)

-

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve (3S)-N-Boc-3-hydroxypiperidine (10 mmol) and Triphenylphosphine (12 mmol) in anhydrous THF (50 mL).

-

Nucleophile Addition: Add Phenol (11 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

DIAD Addition (Critical Rate Control): Add DIAD (12 mmol) dropwise over 20 minutes.

-

Why: Rapid addition generates excessive heat and can lead to hydrazine by-products. The solution should turn from colorless to pale yellow.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting alcohol spot should disappear.

-

-

Work-up: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1] Filter off the white solid.

-

Purification: Purify the filtrate via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield (3R)-N-Boc-3-phenoxypiperidine .

-

Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (2 mL). Stir for 2 hours. Concentrate and convert to HCl salt using 2M HCl in ether.

Yield Expectation: 70–85% (Step 1), >95% (Step 2).

Application: Library Generation

Once the (3R)-3-phenoxypiperidine core is synthesized (or procured), it serves as a secondary amine "warhead" for diversification.

Protocol 2: Parallel Synthesis of Urea Derivatives (Kinase Targeting)

Urea linkages are common in kinase inhibitors (e.g., Sorafenib analogs) to engage the DFG-motif.

Table 1: Reaction Matrix for Urea Library

| Component | Reagent Class | Stoichiometry | Condition | Purpose |

| Core | (3R)-3-Phenoxypiperidine HCl | 1.0 eq | Dissolved in DCM | Scaffold |

| Base | DIPEA (Diisopropylethylamine) | 3.0 eq | Scavenge HCl | Free base liberation |

| Electrophile | Aryl Isocyanates (R-NCO) | 1.1 eq | 0°C to RT | Urea formation |

| Scavenger | Trisamine resin | 0.5 eq | Post-reaction | Remove excess isocyanate |

Workflow:

-

Plate Setup: In a 96-well deep-well block, dispense 0.1 mmol of (3R)-3-phenoxypiperidine HCl in 0.5 mL DCM.

-

Basification: Add DIPEA (0.3 mmol) to each well. Shake for 5 mins.

-

Coupling: Add specific Aryl Isocyanate (0.11 mmol) to each well.

-

Incubation: Seal plate and shake at RT for 4 hours.

-

Purification: Add Trisamine scavenger resin to remove unreacted isocyanates. Filter and concentrate.

Quality Control & Validation

Ensuring the enantiomeric excess (ee%) is vital, as the Mitsunobu reaction can sometimes suffer from partial racemization if not kept strictly anhydrous.

Analytical Method: Chiral HPLC

-

Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result:

-

(3R)-isomer retention time: ~8.5 min (Major).

-

(3S)-isomer retention time: ~11.2 min (Trace).

-

Acceptance Criteria: ee% > 98%.[2]

-

Diagram: Mechanistic Pathway (Mitsunobu)[3][4][5]

The following diagram details the inversion mechanism essential for obtaining the (3R) enantiomer from the (3S) starting material.

Caption: Mitsunobu inversion mechanism converting (3S)-alcohol to (3R)-ether.

References

-

Mitsunobu Reaction Mechanism & Protocols

-

Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

-

-

Piperidine Scaffolds in Medicinal Chemistry

-

Goel, R., et al. "Piperidine: A Privileged Scaffold in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry, 2023.

-

-

Synthesis of 3-Substituted Piperidines

-

Palin, R., et al. "Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues." Bioorganic & Medicinal Chemistry Letters, 2005.

- Note: While this reference discusses the propyl-linker analog, the synthetic principles for the piperidine ring functionaliz

-

-

Chiral Resolution of Piperidines

-

Gawley, R. E., et al. "Stereoselective Synthesis of 3-Substituted Piperidines." Journal of Organic Chemistry.

-

Disclaimer: All protocols involve hazardous chemicals (DIAD, TFA). Perform all reactions in a certified fume hood with appropriate PPE.

Sources

Application Notes: Reductive Amination Protocols Using (3R)-3-Phenoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3R)-3-Phenoxypiperidine in Medicinal Chemistry

(3R)-3-Phenoxypiperidine is a valuable chiral building block in modern drug discovery, prized for the stereospecific architecture it imparts to target molecules. Its rigid piperidine core, coupled with the phenoxy substituent, offers a unique three-dimensional profile that can be exploited to achieve high-affinity and selective interactions with biological targets. Reductive amination stands out as one of the most robust and versatile methods for incorporating this privileged scaffold into a diverse array of chemical entities.[1][2] This powerful C-N bond-forming reaction allows for the efficient coupling of the (3R)-3-phenoxypiperidine secondary amine with a wide range of aldehydes and ketones, paving the way for the synthesis of novel therapeutics.

This application note provides a comprehensive guide to performing reductive amination using (3R)-3-phenoxypiperidine. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-tested protocols, and discusses critical parameters that influence reaction outcomes.

The Mechanism of Reductive Amination: A Two-Step Cascade

Reductive amination is a sequential process that first involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, followed by the reduction of this intermediate to the corresponding amine.[1][3] The entire transformation can often be carried out in a single pot, making it a highly efficient synthetic strategy.[3][4]

The key to a successful one-pot reductive amination lies in the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[5] Milder reducing agents are therefore preferred to prevent premature reduction of the aldehyde or ketone.

Figure 1: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent: Sodium Triacetoxyborohydride

While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for many applications.[4][5][6] Its popularity stems from several key advantages:

-

Mildness and Selectivity: NaBH(OAc)₃ is a less powerful reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4][7] This characteristic is crucial as it selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, minimizing the formation of unwanted alcohol byproducts.[5][6][7]

-

Broad Substrate Scope: It is effective for a wide variety of aldehydes and ketones, including both aliphatic and aromatic substrates, and is compatible with numerous functional groups.[4][6]

-

Safety: Unlike sodium cyanoborohydride, it is non-toxic and does not generate hazardous cyanide waste.[7]

-

Convenience: The reaction can typically be performed as a one-pot procedure at room temperature.[4][6]

The steric and electron-withdrawing effects of the three acetoxy groups on the boron atom temper the reactivity of the hydride, contributing to its remarkable selectivity.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of (3R)-3-Phenoxypiperidine with representative aldehyde and ketone substrates.

General Considerations:

-

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with sodium triacetoxyborohydride, although tetrahydrofuran (THF) and acetonitrile can also be used.[4][6]

-

Stoichiometry: A slight excess of the carbonyl compound and the reducing agent relative to the amine is often employed to ensure complete conversion.

-

Acid Catalyst: For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.[4][6]

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, particularly with sensitive substrates.

Protocol 1: Reductive Amination of (3R)-3-Phenoxypiperidine with an Aliphatic Aldehyde

This protocol describes the reaction of (3R)-3-phenoxypiperidine with isobutyraldehyde.

Materials:

-

(3R)-3-Phenoxypiperidine

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add (3R)-3-phenoxypiperidine (1.0 eq).

-

Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).

-

Add isobutyraldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-isobutyl-(3R)-3-phenoxypiperidine.

Figure 2: Workflow for the reductive amination with an aliphatic aldehyde.

Protocol 2: Reductive Amination of (3R)-3-Phenoxypiperidine with an Aromatic Ketone

This protocol details the reaction of (3R)-3-phenoxypiperidine with acetophenone, a less reactive ketone.

Materials:

-

(3R)-3-Phenoxypiperidine

-

Acetophenone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial acetic acid

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add (3R)-3-phenoxypiperidine (1.0 eq) and acetophenone (1.2 eq).

-

Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE).

-

Add glacial acetic acid (1.1 eq) to the mixture to catalyze iminium ion formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.6 eq) to the reaction mixture in portions over 10 minutes.

-

Stir the reaction at room temperature. Reactions with ketones are generally slower and may require overnight stirring. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Perform an aqueous workup as described in Protocol 1 (extraction, washing, drying, and concentration).

-

Purify the crude product by flash column chromatography on silica gel to yield N-(1-phenylethyl)-(3R)-3-phenoxypiperidine.

Summary of Reaction Parameters

| Parameter | Aldehyde Substrate (e.g., Isobutyraldehyde) | Ketone Substrate (e.g., Acetophenone) | Rationale |

| Carbonyl Eq. | 1.1 | 1.2 | A slight excess drives the reaction to completion. |

| NaBH(OAc)₃ Eq. | 1.5 | 1.6 | Ensures complete reduction of the iminium ion. |

| Catalyst | Not usually required | Acetic Acid (1.1 eq) | Ketones are less electrophilic than aldehydes and often require acid catalysis for efficient iminium ion formation.[8][9] |

| Reaction Time | 2-4 hours | 12-24 hours | Ketones are sterically more hindered and electronically less reactive than aldehydes, leading to slower reaction rates.[9] |

| Temperature | Room Temperature | Room Temperature | The mild reactivity of NaBH(OAc)₃ allows for convenient room temperature reactions. |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, a small additional portion of the reducing agent can be added. For particularly unreactive ketones, gentle heating (e.g., to 40-50 °C) may be beneficial, but this should be done with caution as it can lead to side product formation.

-

Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the carbonyl compound before imine formation. Ensure that the amine and carbonyl are allowed to stir together for a sufficient period before adding the reducing agent. Using a milder reducing agent like NaBH(OAc)₃ minimizes this issue.[5]

-

Diastereoselectivity: When using prochiral ketones, the formation of diastereomers is possible. The diastereomeric ratio will depend on the steric hindrance of both the ketone and the amine. Purification by chromatography may be necessary to separate the diastereomers.

-

Purity of Reagents: The use of anhydrous solvents and high-purity reagents is crucial for optimal results. Water can hydrolyze the iminium ion and the reducing agent.

Conclusion

Reductive amination using (3R)-3-phenoxypiperidine is a highly effective and versatile method for synthesizing a wide range of chiral tertiary amines. The use of sodium triacetoxyborohydride as the reducing agent offers a mild, selective, and safe protocol suitable for modern medicinal chemistry laboratories. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently incorporate this valuable pharmacophore into their drug discovery programs.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Hussain, A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10836–10847. [Link]

-

Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

-

Wikipedia. (2023, December 29). Reductive amination. [Link]

-

Zhang, X., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(52), 32943-32952. [Link]

-

Wang, Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 26(25), 5268–5273. [Link]

-

ResearchGate. (n.d.). Synthesis of chiral amines via reductive amination and rational design...[Link]

-

Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(19), 4533. [Link]

-

Liu, G., et al. (2021). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Organic & Biomolecular Chemistry, 19(2), 348-352. [Link]

-

Matassini, C., Clemente, F., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry, 3(3), 883-904. [Link]

-

Kuranov, S. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6213. [Link]

-

Åkerbladh, L., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(2), 473–485. [Link]

-

ResearchGate. (n.d.). The reductive amination reaction. [Link]

-

Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(6), 451-464. [Link]

-

University of Toronto. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. [Link]

-

Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 376–382. [Link]

-

Alonso, F., et al. (2012). Three‐Component Coupling of Aldehydes, Amines, and Alkynes Catalyzed by Oxidized Copper Nanoparticles on Titania. Chemistry – A European Journal, 18(18), 5573-5582. [Link]

-

Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Link]

-

Le, T. N., & Brisson, M. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(10), 13617–13626. [Link]

Sources

- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. athabascau.ca [athabascau.ca]

- 9. Khan Academy [khanacademy.org]

Application Note: Strategic N-Alkylation of (3R)-3-Phenoxypiperidine

Topic: Reaction Conditions for N-Alkylation of (3R)-3-Phenoxypiperidine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Abstract & Strategic Overview

(3R)-3-Phenoxypiperidine is a high-value chiral scaffold frequently utilized in the synthesis of neuroactive agents (e.g., opioid receptor modulators, NRI analogs) and kinase inhibitors. The functionalization of the secondary amine (N1 position) is a critical diversification step. However, the presence of the bulky phenoxy group at the C3 position introduces unique steric and electronic considerations compared to unsubstituted piperidine.

This guide details two validated protocols for N-alkylation: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B). We prioritize Method A for its superior selectivity against over-alkylation (quaternization) and mild conditions that preserve the C3 stereocenter.

Key Chemical Constraints

-

Stereochemical Integrity: The (3R) center is susceptible to racemization only under harsh basic conditions promoting elimination/enamine formation. Standard alkylation conditions described here preserve chirality.

-

Steric Hindrance: The C3-phenoxy group creates a "beta-substituent effect," slightly shielding the nitrogen lone pair, which may require extended reaction times compared to simple piperidine.

-

pKa Considerations: The pKa of the conjugate acid is approximately 10.5. Bases must be selected to buffer the reaction without inducing elimination of the phenoxy group.

Decision Framework & Pathway Analysis

The choice between Reductive Amination and Direct Alkylation depends primarily on the availability of the alkylating agent (Aldehyde vs. Halide) and the risk of over-alkylation.

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on substrate availability and selectivity requirements.

Detailed Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Best for: Mono-alkylation, synthesis of complex side chains, and avoiding quaternary ammonium salt formation. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

Reagents & Materials

-

Substrate: (3R)-3-Phenoxypiperidine (HCl salt or free base).

-

Carbonyl Source: 1.1 - 1.2 equivalents of the corresponding Aldehyde or Ketone.

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) - Preferred over NaBH₃CN for lower toxicity and better acid tolerance.

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Additive: Acetic Acid (AcOH) - Catalytic amount required if using the free base to activate the imine formation.

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve (3R)-3-Phenoxypiperidine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

-

Note: If using the HCl salt, add DIPEA (1.0 equiv) to liberate the free amine. If using free base, add 1-2 drops of Glacial Acetic Acid.

-

-

Imine Formation: Add the Aldehyde (1.1 mmol). Stir at room temperature for 30–60 minutes.

-

Checkpoint: Monitor by TLC or LCMS.[1] Formation of the imine/hemiaminal equilibrium is usually rapid.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

-

Tip: For sterically hindered ketones, extending time to 24h or heating to 40°C may be necessary.

-

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM gradients).[2]

Method B: Direct Nucleophilic Substitution (SN2)

Best for: Primary alkyl halides, simple alkyl chains, or when the aldehyde is unstable/unavailable. Risk: Over-alkylation to quaternary ammonium salts is a common side reaction.

Reagents & Materials

-

Substrate: (3R)-3-Phenoxypiperidine.

-

Alkylating Agent: Alkyl Bromide or Iodide (1.0 - 1.1 equiv). Avoid large excess.

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) for accelerated kinetics.

-

Solvent: Acetonitrile (MeCN) (Standard) or DMF (for low solubility substrates).

Step-by-Step Protocol

-

Preparation: Dissolve (3R)-3-Phenoxypiperidine (1.0 mmol) in anhydrous MeCN (5 mL).

-

Base Addition: Add K₂CO₃ (2.0 mmol, 2.0 equiv). Stir the heterogeneous mixture for 10 minutes.

-

Alkylation: Add the Alkyl Halide (1.05 mmol) dropwise.

-

Critical Control: Do not dump the alkyl halide all at once if it is highly reactive (e.g., Methyl Iodide, Benzyl Bromide). Slow addition via syringe pump favors mono-alkylation.

-

-

Reaction: Heat to 60°C (for Bromides) or RT (for Iodides). Monitor strictly by LCMS to stop the reaction before bis-alkylation occurs.

-

Time: Typically 2–6 hours.

-

-

Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water.[3]

-

Purification: Isolate via silica gel chromatography.

Comparative Data & Optimization

| Parameter | Method A: Reductive Amination | Method B: Direct SN2 Alkylation |

| Selectivity | High (Mono-alkylation dominant) | Moderate (Risk of Bis-alkylation) |

| Reaction Time | 4 – 16 Hours | 2 – 6 Hours |

| Temperature | 20 – 25°C (Mild) | 60 – 80°C (Elevated) |

| Scope | 1° and 2° Alkyl groups | 1° Alkyl groups (2° are sluggish) |

| Yield (Typical) | 85 – 95% | 60 – 75% |

| Stereo-integrity | Preserved | Preserved (Avoid strong bases like NaH) |

Troubleshooting & Critical Controls

Issue: Low Conversion in Method A

-

Cause: Incomplete imine formation due to steric bulk of the C3-phenoxy group.

-

Solution: Add molecular sieves (4Å) to the reaction mixture during the imine formation step (Step 2) to sequester water and drive the equilibrium.

Issue: Quaternization in Method B

-

Cause: Highly reactive alkyl halide (e.g., Methyl Iodide).

-

Solution: Switch to a less reactive leaving group (Alkyl Chloride + NaI catalyst) or use Method A with Formaldehyde. Alternatively, perform the reaction at 0°C with slow addition.

Issue: Racemization

-

Cause: Use of strong bases (NaH, LiHMDS) or high heat (>100°C) causing elimination/re-addition.

-

Solution: Stick to mild inorganic bases (K₂CO₃, NaHCO₃) or organic bases (DIPEA). Avoid thermodynamic conditions that favor the enamine pathway.

References

-

General Procedure for Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

-

Piperidine N-Alkylation Protocols: ResearchGate Discussion & Protocols on N-alkylation of Piperidines. (2017). Procedure for N-alkylation of Piperidine?

-

3-Phenylpiperidine Synthesis & Reactivity: Patents WO2019165981A1. (2019). Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib.

-

Reductive Amination Mechanism & Utility: Master Organic Chemistry. (2017).[4][5] Reductive Amination, and How It Works.

-

N-Alkylation of 3-Substituted Piperidines: Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (3R)-3-Phenoxypiperidine Synthesis

Topic: High-Efficiency Synthesis of (3R)-3-Phenoxypiperidine Target Molecule: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate (Ibrutinib side chain) Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]

Core Directive & Strategic Overview

(3R)-3-Phenoxypiperidine is a critical chiral building block, most notably serving as the side chain for the BTK inhibitor Ibrutinib .

The "Chiral Switch" Mandate: The most frequent failure mode in this synthesis is a misunderstanding of stereochemical inversion.

-

Target: (3R)-configuration.

-

Required Starting Material: (S)-1-Boc-3-hydroxypiperidine.[2][3]

-

Mechanism: Both the Mitsunobu reaction and SN2 displacement of sulfonates proceed with Walden inversion .

-

Rule: To get (R) , you must start with (S) .

Synthesis Pathways & Decision Matrix

We support two primary workflows. Select the workflow based on your scale and purification capabilities.

Comparative Data: Mitsunobu vs. Sulfonate Displacement

| Feature | Route A: Mitsunobu Coupling | Route B: Sulfonate Displacement (SN2) |

| Step Count | 1 Step (Convergent) | 2 Steps (Linear) |

| Atom Economy | Poor (Generates Ph3PO + Hydrazine) | Good (Generates Sulfonic acid salt) |

| Purification | Difficult (Ph3PO removal is rate-limiting) | Easy (Crystallization/Extraction) |

| Scalability | Low to Medium (<100g) | High (>1kg) |

| Stereo-fidelity | High (>98% ee with care) | High (Risk of elimination if overheated) |

| Typical Yield | 40–60% | 75–85% (Overall) |

Workflow Visualization

The following diagram illustrates the stereochemical pathways and critical decision points.

Figure 1: Stereochemical pathways for (3R)-3-phenoxypiperidine synthesis. Note the inversion in both successful routes.

Protocol Module: Route A (Mitsunobu Optimization)

Best for: Small-scale discovery, rapid library generation. Critical Issue: Removal of Triphenylphosphine oxide (TPPO).

Optimized Protocol

-

Betaine Pre-formation (Crucial for Yield): Do not mix all reagents at once.

-

Addition:

-

Add Phenol (1.0 eq) to the betaine slurry.

-

Add (S)-1-Boc-3-hydroxypiperidine (1.0 eq) last, dissolved in minimal THF.

-

-

Reaction: Allow to warm to RT. Stir 12–16h.

Troubleshooting Route A

Q: My reaction mixture is a thick slurry and conversion is low.

-

Cause: The betaine intermediate is insoluble in the chosen solvent volume.

-

Fix: Increase THF volume to 15–20 volumes. High concentration promotes hydrazine byproduct formation over ether formation.

Q: How do I remove TPPO without running a difficult column?

-

Fix: Use the MgCl2 Precipitation Method .

Protocol Module: Route B (Sulfonate Displacement)

Best for: Scale-up (>100g), GMP production. Critical Issue: Elimination (formation of enecarbamate).

Optimized Protocol

Step 1: Mesylation

-

Dissolve (S)-1-Boc-3-hydroxypiperidine in DCM (10 vol).

-

Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Stop Point: Quench immediately after TLC shows consumption. Extended stirring can lead to chloride displacement or decomposition.

Step 2: Displacement

-

Dissolve (S)-Mesylate in DMF (5 vol).

-

Add Phenol (1.1 eq) and Cs2CO3 (1.5 eq) or K2CO3 (2.0 eq).

-

Temperature Control: Heat to 60–65°C .

-

Warning: Do not exceed 80°C. Higher temperatures favor E2 elimination, yielding the useless alkene byproduct.

-

Troubleshooting Route B

Q: I see a new spot on TLC that is less polar than the product.

-

Diagnosis: You have formed the alkene via elimination.

-

Fix: Lower reaction temperature to 50°C and extend time. Switch base from Cs2CO3 (stronger) to K2CO3 (milder). Ensure your solvent is dry; hydroxide (from wet base) promotes elimination.

Troubleshooting & FAQs (Technical Support)

Issue: Low Enantiomeric Excess (ee%)

User Report: "I synthesized the product, but chiral HPLC shows only 50% ee or the wrong enantiomer."

| Potential Cause | Diagnostic | Solution |

| Wrong Starter | Did you start with Racemic or (R)-alcohol? | Must use (S)-1-Boc-3-hydroxypiperidine (>99% ee) to get (R)-product. |

| Partial Racemization | Did you use SN1 conditions? | Avoid acidic conditions during ether formation. Ensure Mitsunobu stays below RT. |

| Mitsunobu Failure | Did the reaction stall? | If conversion is incomplete, unreacted (S)-alcohol complicates analysis. |

Issue: Deprotection Problems

User Report: "After removing the Boc group with TFA, my yield dropped significantly during workup."

-

Explanation: The product is a secondary amine. It is highly water-soluble as a salt (TFA/HCl salt) and moderately soluble in water as a free base.

-

Fix:

-

Do not use aqueous extraction if possible.

-

Use HCl in Dioxane . Isolate the product by filtration as the hydrochloride salt directly.

-

If you must extract: Adjust pH to >12 (using NaOH) to fully free-base the amine, then extract with DCM/IPA (9:1) to maximize recovery.

-

Troubleshooting Logic Tree

Figure 2: Diagnostic flowchart for common synthesis failures.

References

-

Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. (Establishes the biological relevance of the Ibrutinib structure).

-

Wei, X., et al. (2011). Process for the preparation of Ibrutinib and intermediates thereof.[6][7] US Patent 20140057927. (Details the Mitsunobu inversion strategy).

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Authoritative review on Mitsunobu mechanisms and betaine pre-formation).

-

Li, J. J. (2014). Ibrutinib Synthesis.[7][8][9] In: Innovative Drug Synthesis. Wiley. (Discusses the industrial preference for sulfonate displacement to avoid TPPO).

Sources

- 1. CN113929685A - Preparation method of ibrutinib intermediate - Google Patents [patents.google.com]

- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 3. Preparation method of Ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of (3R)-3-Phenoxypiperidine

Welcome to the technical support center for the purification of (3R)-3-Phenoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges encountered during the purification of this important chiral intermediate.

(3R)-3-Phenoxypiperidine is a key building block in the synthesis of various pharmaceuticals.[1][2] Its purity, particularly its enantiomeric purity, is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high-purity (3R)-3-Phenoxypiperidine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (3R)-3-Phenoxypiperidine from typical reaction mixtures.

Issue 1: Low Yield After Aqueous Workup and Extraction

Question: I am experiencing a significant loss of my (3R)-3-Phenoxypiperidine product during the aqueous workup and liquid-liquid extraction steps. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery after extraction is a common issue, often stemming from the basic nature of the piperidine ring and its solubility characteristics. Here's a breakdown of potential causes and solutions:

-

Incomplete Extraction from the Aqueous Layer: (3R)-3-Phenoxypiperidine is a basic compound.[] During an acidic wash, it will be protonated to form a hydrochloride salt, which is highly soluble in the aqueous layer.[5][6] If the subsequent basification is incomplete, a portion of your product will remain in the aqueous phase as the salt and will not be extracted into the organic solvent.

-

Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. Use a pH meter or pH paper to verify. Add a strong base like sodium hydroxide (NaOH) solution dropwise until the desired pH is reached.[7]

-

-

Emulsion Formation: Emulsions are a frequent problem during the extraction of basic compounds, leading to poor phase separation and product loss.

-

Solution: To break up an emulsion, you can try several techniques:

-

Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, often forcing better separation.

-

Gently swirl or rock the separatory funnel instead of vigorous shaking.

-

Allow the mixture to stand for an extended period.

-

Filter the emulsified layer through a pad of Celite or glass wool.

-

-

-

Incorrect Choice of Extraction Solvent: The choice of organic solvent is crucial for efficient extraction.

-

Solution: Use a water-immiscible organic solvent in which (3R)-3-Phenoxypiperidine free base has high solubility. Dichloromethane (DCM) and ethyl acetate are commonly used.[8][9] Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL) to maximize recovery.

-

Experimental Protocol: Optimized Acid-Base Extraction

-

Acidification: After quenching the reaction, dilute the mixture with water and adjust the pH to ~2 with 1M HCl. This will protonate the (3R)-3-Phenoxypiperidine.

-

Wash: Wash the acidic aqueous layer with a nonpolar organic solvent like hexane to remove non-basic organic impurities.

-

Basification: Carefully add 2M NaOH to the aqueous layer with stirring until the pH is > 10.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Poor Enantiomeric Purity After Purification

Question: My final product shows a low enantiomeric excess (ee) of the desired (3R) enantiomer. How can I improve the chiral purity?

Answer:

Achieving high enantiomeric purity is critical.[3] Low ee can result from the initial synthesis or racemization during workup or purification.

-

Chiral Resolution via Diastereomeric Salt Formation: This is a classical and effective method for separating enantiomers.[10][11]

-

Principle: React the racemic or enantioenriched (3R)-3-Phenoxypiperidine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Common Chiral Acids: Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid are frequently used.[11][12]

-

Solvent Selection: The choice of solvent for crystallization is critical. Alcohols like methanol, ethanol, or isopropanol are often good choices.[10][11]

-

Experimental Protocol: Chiral Resolution with L-Tartaric Acid

-

Salt Formation: Dissolve the enantioenriched (3R)-3-Phenoxypiperidine in a minimal amount of a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of L-tartaric acid in the same solvent.

-

Crystallization: Slowly add the L-tartaric acid solution to the piperidine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Free Base: Dissolve the diastereomerically pure salt in water and basify with NaOH to pH > 10. Extract the pure (3R)-3-Phenoxypiperidine with an organic solvent.

-

Purity Analysis: Analyze the enantiomeric excess of the final product using chiral HPLC.[13]

-

Chiral Chromatography: For smaller scales or when crystallization is challenging, chiral preparative HPLC or supercritical fluid chromatography (SFC) can be used for direct separation of enantiomers.[14][15][16]

-

Stationary Phases: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[13]

-

Issue 3: Product Discoloration (Yellow Tint)

Question: My purified (3R)-3-Phenoxypiperidine has a yellow tint. What causes this and how can I obtain a colorless product?